4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}benzonitrile
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Description
The compound contains several functional groups including a triazolo[4,3-b]pyridazine ring, a cyclopropyl group, a pyrrolidine ring, and a benzonitrile group . These groups are common in medicinal chemistry and have been associated with various biological activities .
Synthesis Analysis
While the specific synthesis for this compound is not available, compounds with similar structures are often synthesized through reactions involving hydrazonoyl halides . These reactions can involve condensation reactions and cycloaddition with dipolarophiles .Molecular Structure Analysis
The compound’s structure includes a five-membered triazole ring fused with a six-membered pyridazine ring, forming a triazolopyridazine core . This core is substituted with a cyclopropyl group and an oxy-methyl-pyrrolidine-carbonyl group .Future Directions
Mechanism of Action
Target of Action
The compound 4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}benzonitrile is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds has been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects
Mode of Action
The mode of action of this compound is likely to involve interactions with its target receptors, leading to changes in cellular processes. The hydrogen bond accepting and donating characteristics of the triazolothiadiazine core make it a precise pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
The biochemical pathways affected by this compound would depend on its specific targets. Given the diverse pharmacological activities of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives, it is likely that multiple pathways could be affected. These could include pathways related to cell proliferation (in the case of anticancer activity), microbial growth (for antimicrobial activity), pain and inflammation signaling (for analgesic and anti-inflammatory activity), and others .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold , which could provide some insights into the likely properties of this compound.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways they are involved in. For example, if the compound targets enzymes involved in cell proliferation, it could lead to reduced cancer cell growth. If it targets microbial growth pathways, it could result in antimicrobial effects .
Properties
IUPAC Name |
4-[3-[(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxymethyl]pyrrolidine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2/c22-11-14-1-3-17(4-2-14)21(28)26-10-9-15(12-26)13-29-19-8-7-18-23-24-20(16-5-6-16)27(18)25-19/h1-4,7-8,15-16H,5-6,9-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQXRPFPDMWUII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2N=C(C=C3)OCC4CCN(C4)C(=O)C5=CC=C(C=C5)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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